molecular formula C14H6N2O8 B1665754 1,8-Dihydroxy-4,5-dinitroanthraquinone CAS No. 81-55-0

1,8-Dihydroxy-4,5-dinitroanthraquinone

Cat. No. B1665754
CAS RN: 81-55-0
M. Wt: 330.21 g/mol
InChI Key: GJCHQJDEYFYWER-UHFFFAOYSA-N
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Description

1,8-Dihydroxy-4,5-dinitroanthraquinone is a brownish-gold solid . It has the molecular formula C14H6N2O8 and a molecular weight of 330.21 . It’s also known by the synonym ARDP0006 .


Synthesis Analysis

1,8-Dihydroxy-4,5-dinitroanthraquinone can be prepared from 1,8-diphenoxyanthraquinone by nitration followed by alkaline hydrolysis. Alternatively, it can be synthesized by nitration of 1,8-dihydroxyanthraquinone in oleum in the presence of boric acid and isolation after the sulfuric acid concentration has been adjusted to 80 – 100 % .


Molecular Structure Analysis

The molecular structure of 1,8-Dihydroxy-4,5-dinitroanthraquinone is characterized by the presence of two nitro groups and two hydroxy groups attached to an anthraquinone core . The InChI key for this compound is GJCHQJDEYFYWER-UHFFFAOYSA-N .


Chemical Reactions Analysis

As a nitrated alcohol and a ketone, 1,8-Dihydroxy-4,5-dinitroanthraquinone can generate flammable and/or toxic gases when combined with alkali metals, nitrides, and strong reducing agents. It can react with oxoacids and carboxylic acids to form esters plus water. Oxidizing agents can convert it to aldehydes or ketones .


Physical And Chemical Properties Analysis

This compound has a melting point of 225 °C (dec.) (lit.) . It is insoluble in water but slightly soluble in DMSO when heated . It is sensitive to air and may be sensitive to light .

Scientific Research Applications

1. Antibacterial Agent

  • Application Summary: 1,8-Dihydroxy-4,5-dinitroanthraquinone (DHDNA) has been identified as a potential new antibacterial agent against Staphylococcus aureus and Enterococcus faecalis .
  • Methods of Application: The study involved in silico methods to identify inhibitors of the enzyme phosphopantetheine adenylyltransferase (PPAT) of Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli. Virtual screenings based on molecular docking and the pharmacophore model, molecular dynamics simulations, and free energy calculations were used .
  • Results: DHDNA was found to be the most promising inhibitor. It was active in vitro towards Gram-positive bacteria with minimum inhibitory concentration (MIC) values of 31.25 µg/mL for S. aureus and 62.5 µg/mL for E. faecalis against both antibiotic-resistant isolates and reference strains .

2. Energetic Combustion Catalyst

  • Application Summary: 1,8-Dihydroxy-4,5-dinitroanthraquinone manganese salt (DHDNEMn), a novel energetic combustion catalyst, was synthesized .
  • Methods of Application: The synthesis involved a metathesis reaction, and the structure was characterized by IR, element analysis, and differential scanning calorimetry (DSC). The thermal decomposition reaction kinetics was studied by means of different heating rate DSC .
  • Results: The apparent activation energy and pre-exponential factor of the exothermic decomposition reaction of DHDNEMn obtained by Kissinger’s method are 162.3 kJ/mol and 1011.8 s −1, respectively .

Safety And Hazards

1,8-Dihydroxy-4,5-dinitroanthraquinone is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Future Directions

Given its inhibitory activity against the dengue viral protein and certain bacteria, 1,8-Dihydroxy-4,5-dinitroanthraquinone shows promise as a potential therapeutic agent. Future research could focus on further exploring its pharmacological properties and potential applications .

properties

IUPAC Name

1,8-dihydroxy-4,5-dinitroanthracene-9,10-dione
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InChI

InChI=1S/C14H6N2O8/c17-7-3-1-5(15(21)22)9-11(7)14(20)12-8(18)4-2-6(16(23)24)10(12)13(9)19/h1-4,17-18H
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

GJCHQJDEYFYWER-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)[N+](=O)[O-])O
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Molecular Formula

C14H6N2O8
Record name 1,8-DIHYDROXY-4,5-DINITROANTHRAQUINONE
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DSSTOX Substance ID

DTXSID0025076
Record name 1,8-Dihydroxy-4,5-dinitroanthraquinone
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Molecular Weight

330.21 g/mol
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Physical Description

1,8-dihydroxy-4,5-dinitroanthraquinone is a brownish gold solid. (NTP, 1992)
Record name 1,8-DIHYDROXY-4,5-DINITROANTHRAQUINONE
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992)
Record name 1,8-DIHYDROXY-4,5-DINITROANTHRAQUINONE
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Product Name

1,8-Dihydroxy-4,5-dinitroanthraquinone

CAS RN

81-55-0
Record name 1,8-DIHYDROXY-4,5-DINITROANTHRAQUINONE
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Record name 1,8-Dihydroxy-4,5-dinitro-9,10-anthracenedione
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Record name 1,8-Dinitro-4,5-dihydroxyanthraquinone
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Record name 9,10-Anthracenedione, 1,8-dihydroxy-4,5-dinitro-
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Record name 1,8-Dihydroxy-4,5-dinitroanthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
YL Wang, FQ Zhao, YP Ji, QL Yan, JH Yi, SY Xu… - Journal of analytical and …, 2014 - Elsevier
A novel energetic green combustion catalyst, 1,8-dihydroxy-4,5-dinitroanthraquinone barium salt (DHDNEBa), was firstly synthesized by the process of metathesis reaction with a yield …
Number of citations: 17 www.sciencedirect.com
Y Wang, F Zhao, Y Ji, J Yi, W Wang, S Xu, T An… - Chemical Research in …, 2014 - Springer
A novel energetic combustion catalyst, 1,8-dihydroxy-4,5-dinitroanthraquinone manganese salt (DHDNEMn), was synthesized by virtue of the metathesis reaction in a yield of 91%, and …
Number of citations: 2 link.springer.com
Y Wang, F Zhao, J Yi, Y Ji, W Wang, S Xu… - IOP Conference …, 2017 - iopscience.iop.org
A novel energetic combustion catalyst, 1, 8-dihydroxy-4, 5-dinitroanthraquinone nickel salt (DHDNENi), was firstly synthesized by the process of metathesis reaction in a yield of 91%, …
Number of citations: 2 iopscience.iop.org
RS Alwi, K Tamura - Journal of Chemical & Engineering Data, 2015 - ACS Publications
Solubilites of 1,4-diamino-2,3-dichloroanthraquinone (CI Disperse Violet 28) and 1,8-dihydroxy-4,5-dinitroanthraquinone in supercritical carbon dioxide (sc-CO 2 ) were measured at …
Number of citations: 27 pubs.acs.org
Y Wang, QL Yan, T An, B Chen, YP Ji… - … European Journal of …, 2018 - yadda.icm.edu.pl
Novel lead and copper salts based on anthraquinone, including 1, 8-dihydroxyanthraquinone, 1, 4, 5, 8-tetrahydroxyanthraquinone and 1, 8-dihydroxy-4, 5-dinitroanthraquinone, were …
Number of citations: 6 yadda.icm.edu.pl
AT Peters - Journal of Chemical Technology & Biotechnology, 1990 - Wiley Online Library
Condensation of mono‐ and di‐bromo‐derivatives of 1,5‐dihydroxy‐4,8‐diaminoanthraquinone and of 1,8‐dihydroxy‐4,5‐diaminoanthraquinone with phenols and thiols afforded the …
Number of citations: 3 onlinelibrary.wiley.com
G Hongfeng, R Giesse, AT Peters - Dyes and pigments, 1996 - Elsevier
Reaction of N-substituted-1,8-dihydroxy-4,5-diaminoanthraquinones with arylamines in the presence of boric acid affords the pertinent 1-aminated derivatives. Replacement of the α-…
Number of citations: 2 www.sciencedirect.com
JO Morley, R Hutcheson - Journal of Chemical Technology and …, 1980 - Wiley Online Library
The catalytic hydrogenation of hydroxynitroanthraquinones such as 1,8‐dihydroxy‐4,5‐dinitroanthraquinone over either palladium‐carbon or platinum‐carbon catalysts proceeds …
Number of citations: 4 onlinelibrary.wiley.com
S Bharadwaj, KE Lee, VD Dwivedi, U Yadava… - Scientific reports, 2019 - nature.com
Dengue virus (DENV) infection causes serious health problems in humans for which no drug is currently available. Recently, DENV NS2B-NS3 protease has been proposed as a …
Number of citations: 87 www.nature.com
RS Alwi, K Tamura, T Tanaka, K Shimizu - AIP Conference …, 2017 - pubs.aip.org
In this work, solubilites of anthraquinone dyestuffs in supercritical carbon dioxide (sc-CO2) were correlated by semiempirical models, expressed in terms of CO2 density. All solubility …
Number of citations: 4 pubs.aip.org

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